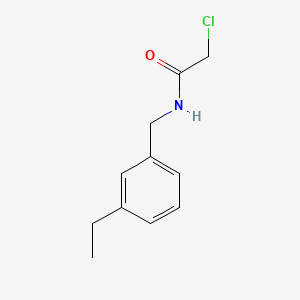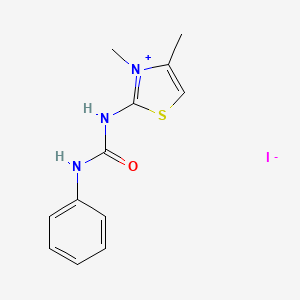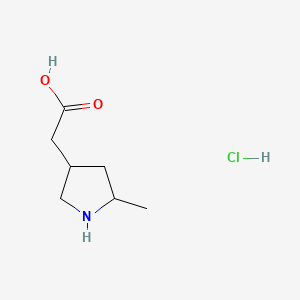
2-Chloro-N-(3-ethylbenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(3-ethylbenzyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(3-ethylbenzyl)acetamide is not fully understood. However, it has been proposed that the compound may act by inhibiting various enzymes involved in the growth and proliferation of cancer cells. Additionally, it may induce cell death by disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects
Studies have shown that 2-Chloro-N-(3-ethylbenzyl)acetamide has various biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. Additionally, it has been shown to reduce inflammation in animal models of inflammation. Furthermore, it has been shown to induce cell death in cancer cells, including breast cancer and lung cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Chloro-N-(3-ethylbenzyl)acetamide in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, it is relatively easy to synthesize and purify, making it a convenient compound to work with. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are various future directions for research on 2-Chloro-N-(3-ethylbenzyl)acetamide. One direction is to further elucidate its mechanism of action and optimize its therapeutic potential. Additionally, it may be interesting to study its effects on other diseases and conditions, such as neurodegenerative diseases and autoimmune disorders. Furthermore, it may be valuable to investigate its potential as a drug delivery system for other therapeutic agents.
Conclusion
In conclusion, 2-Chloro-N-(3-ethylbenzyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It has been synthesized using different methods and has been studied extensively for its biochemical and physiological effects. Although its mechanism of action is not fully understood, it has shown promising results in inhibiting the growth of various bacteria and fungi, reducing inflammation, and inducing cell death in cancer cells. Further research is needed to optimize its therapeutic potential and investigate its potential in other diseases and conditions.
Méthodes De Synthèse
The synthesis of 2-Chloro-N-(3-ethylbenzyl)acetamide can be achieved using different methods. One of the most common methods involves the reaction between 3-ethylbenzylamine and chloroacetyl chloride in the presence of a base such as triethylamine. The reaction leads to the formation of the desired compound, which can be purified using various techniques such as column chromatography.
Applications De Recherche Scientifique
2-Chloro-N-(3-ethylbenzyl)acetamide has been studied extensively for its potential as a therapeutic agent. It has been shown to possess antimicrobial, antifungal, and anti-inflammatory properties. Additionally, it has been studied for its potential as an anticancer agent due to its ability to induce cell death in cancer cells.
Propriétés
IUPAC Name |
2-chloro-N-[(3-ethylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-2-9-4-3-5-10(6-9)8-13-11(14)7-12/h3-6H,2,7-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTNZNDOFIZGBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]phenyl]acetamide;hydrochloride](/img/structure/B7452234.png)








![3-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)propan-1-one;oxalic acid](/img/structure/B7452274.png)